molecular formula C14H14BrN3O4S B10879512 {(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B10879512
M. Wt: 400.25 g/mol
InChI Key: UNVYSPMXWSALTO-FRKPEAEDSA-N
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Description

{(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidine ring, a hydrazone linkage, and a carboxylic acid group The presence of a bromine atom and an ethoxy group further adds to its chemical diversity

Preparation Methods

The synthesis of {(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps. One common synthetic route includes the condensation of 5-bromo-2-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

{(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone or thiazolidinone derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as acids or bases, and controlled temperatures to ensure optimal reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death. In cancer cells, the compound may induce apoptosis by interacting with key signaling proteins and pathways.

Comparison with Similar Compounds

Similar compounds to {(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid include other thiazolidinone derivatives with different substituents. These compounds share a common thiazolidine ring but differ in their functional groups, which can significantly impact their chemical and biological properties. Some examples include:

    {(2E)-2-[(2E)-(5-chloro-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid: Similar structure with a chlorine atom instead of bromine.

    {(2E)-2-[(2E)-(5-bromo-2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid: Similar structure with a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H14BrN3O4S

Molecular Weight

400.25 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(5-bromo-2-ethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C14H14BrN3O4S/c1-2-22-10-4-3-9(15)5-8(10)7-16-18-14-17-13(21)11(23-14)6-12(19)20/h3-5,7,11H,2,6H2,1H3,(H,19,20)(H,17,18,21)/b16-7+

InChI Key

UNVYSPMXWSALTO-FRKPEAEDSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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